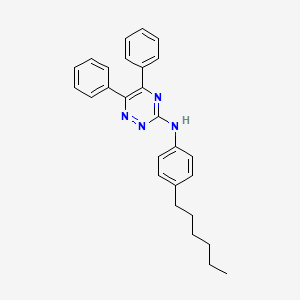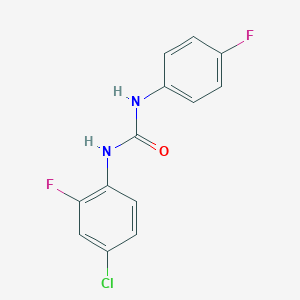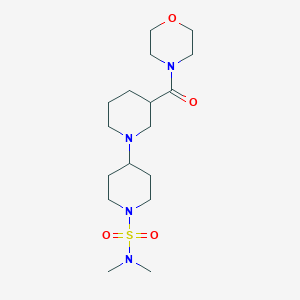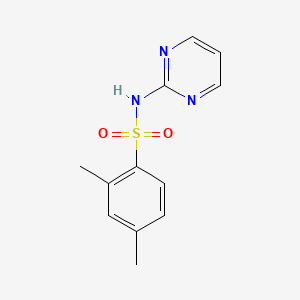
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine, also known as HAT-CN, is a triazine compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine involves its ability to bind to the mPTP and inhibit its opening. This leads to the prevention of mitochondrial swelling, cytochrome c release, and cell death. N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine also acts as a ROS scavenger, which reduces oxidative stress and inflammation. Additionally, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to inhibit the activity of the protein kinase C (PKC) and nuclear factor kappa B (NF-κB) signaling pathways, which are involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce ROS levels and oxidative stress, which can lead to the prevention of cell death and inflammation. N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine also has anti-tumor properties, which may be due to its ability to inhibit the mPTP and PKC signaling pathways. Additionally, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to improve mitochondrial function and increase ATP production, which can lead to improved cellular metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has several advantages for lab experiments. It is a potent inhibitor of the mPTP and has been shown to have anti-inflammatory and anti-tumor properties. Moreover, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine is a fluorescent probe for the detection of ROS in cells. However, there are some limitations to the use of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine in lab experiments. It is highly lipophilic, which can lead to issues with solubility and bioavailability. Additionally, the toxicity of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has not been extensively studied, which may limit its use in certain applications.
Zukünftige Richtungen
For the use of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine include the development of new therapies for various pathological conditions, the further study of its toxicity, and the development of new synthesis methods.
Synthesemethoden
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine can be synthesized using various methods, including the reaction of 4-hexylphenylboronic acid with 5,6-diphenyl-1,2,4-triazin-3-amine in the presence of a palladium catalyst. Another method involves the reaction of 4-hexylphenylisocyanate with 5,6-diphenyl-1,2,4-triazin-3-amine in the presence of a base. The yield of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine using these methods is typically high.
Wissenschaftliche Forschungsanwendungen
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine is also a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which is involved in various pathological conditions, including ischemia/reperfusion injury, neurodegenerative diseases, and cancer. Moreover, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to have anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-27-29-25(22-13-8-5-9-14-22)26(30-31-27)23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWARVMODYISAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)

![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)


![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)
![5-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5303716.png)